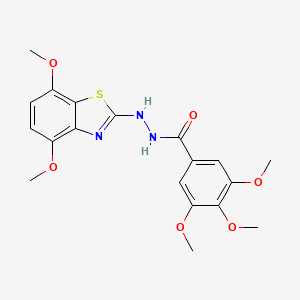

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Description

N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a benzothiazole-linked hydrazide derivative featuring a 3,4,5-trimethoxybenzoyl core. This compound belongs to a class of molecules designed to exploit the pharmacophoric properties of the trimethoxyphenyl (TMP) group, known for its tubulin-binding and antiproliferative activities .

Properties

IUPAC Name |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c1-24-11-6-7-12(25-2)17-15(11)20-19(29-17)22-21-18(23)10-8-13(26-3)16(28-5)14(9-10)27-4/h6-9H,1-5H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQMIEYSFOMGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity:

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies suggest that the compound may induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

| A549 | 12 | Reactive oxygen species generation |

2.2 Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties against bacteria and fungi. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans.

Material Science Applications

3.1 Photovoltaic Materials:

Due to its unique electronic properties, this compound has potential applications in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of solar cells.

3.2 Organic Light Emitting Diodes (OLEDs):

The compound's photophysical properties make it suitable for use in OLEDs. Research is ongoing to explore its effectiveness as an emitting layer material, which could lead to advancements in display technologies.

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer effects on various cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 10 µM against MCF-7 cells.

Case Study 2: Antimicrobial Testing

A collaborative study between several universities assessed the antimicrobial efficacy of this compound against common pathogens. The findings indicated that it inhibited bacterial growth effectively at concentrations above 15 µM.

Mechanism of Action

The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

N'-Substituted Benzylidene Derivatives

Jin et al. (2006) synthesized N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides, where the benzothiazole group is replaced with aromatic aldehydes (e.g., 4-fluorobenzylidene). These compounds demonstrated moderate antiproliferative activity against human cancer cell lines, with IC₅₀ values ranging from 10–50 μM . The benzothiazole derivative’s rigid structure may improve binding affinity compared to flexible benzylidene analogs.

Indolinone-Substituted Analogs

Substitution with indolinone moieties (e.g., N'-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide) significantly enhanced apoptosis-inducing activity. Compound 3g (EC₅₀ = 0.24 μM in HCT116 cells) exhibited 40-fold greater potency than the parent compound 2a, attributed to improved steric complementarity with caspase activation pathways .

Quinoline-Linked Derivatives

Replacing benzothiazole with quinoline (e.g., N’-[(2-methoxyquinolin-3-yl)methylene]-3,4,5-trimethoxybenzohydrazide) retained antiproliferative activity but shifted the mechanism toward tubulin polymerization inhibition (GI₅₀ = 0.056 μM in HCT116) . The quinoline’s planar structure may enhance π-π stacking in the colchicine-binding site.

Table 1: Key Bioactivity Metrics of Selected Analogs

Mechanistic Divergence

- Tubulin-Targeting Derivatives : N-(10-Naphthyl)-3,4,5-trimethoxybenzohydrazide (compound 12 ) binds to tubulin’s colchicine site, inducing steric hindrance on the β-tubulin T7 loop and preventing microtubule assembly. This mechanism is critical for overcoming multidrug resistance .

- Apoptosis Inducers: Indolinone-substituted analogs activate caspase pathways, making them potent against colorectal carcinoma .

- Antimicrobial Activity : Derivatives with halogenated benzylidene groups (e.g., N'-(2,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide) show broad-spectrum antimicrobial effects, likely due to membrane disruption .

Physicochemical Properties

Table 2: Comparative Physicochemical Parameters

*Estimated based on structural analogs. Higher LogP in benzothiazole and indolinone derivatives correlates with enhanced membrane permeability.

Biological Activity

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C18H22N4O5S

- Molecular Weight : 402.45 g/mol

- CAS Number : 851988-12-0

Synthesis

The synthesis of this compound typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzohydrazide. The reaction is often facilitated by coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in a solvent like DMF (dimethylformamide) under controlled conditions.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .

| Study | Compound | Effect |

|---|---|---|

| Benzothiazole Derivative | Induced apoptosis in cancer cells | |

| DMB (related compound) | Inhibited LPS-induced inflammation in RAW264.7 cells |

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. For instance, related derivatives have been reported to suppress the production of pro-inflammatory cytokines and inhibit pathways such as NF-κB activation in various cell lines . This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties. Studies have indicated that these compounds can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes and inhibiting enzyme activity .

The mechanism of action for this compound is thought to involve:

- Enzyme Inhibition : Interacting with specific enzymes involved in cell proliferation and inflammation.

- Cytokine Modulation : Altering the production of cytokines that mediate inflammatory responses.

Case Studies

- Anticancer Study : A study involving a similar benzothiazole compound showed a significant reduction in tumor size in vivo when administered to mice bearing tumors. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Anti-inflammatory Research : In a model of acute inflammation induced by LPS (lipopolysaccharide), treatment with a related compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.